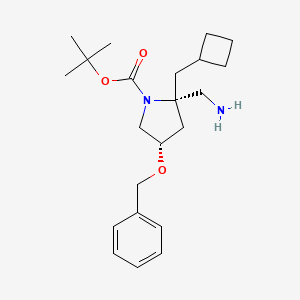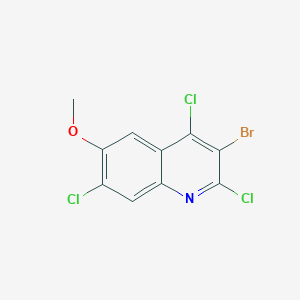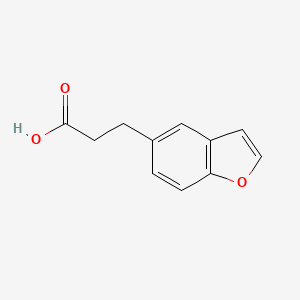![molecular formula C11H14BrN3 B12994087 2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12994087.png)
2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as ethanol or water.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various functionalized pyridine derivatives .
Scientific Research Applications
2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.
N-[5-Bromo-2-methylpyridine-3-yl]acetamide: Another related compound used in synthetic routes.
Uniqueness
2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14BrN3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14BrN3/c1-7-2-8(12)4-14-11(7)15-6-9-3-10(15)5-13-9/h2,4,9-10,13H,3,5-6H2,1H3 |
InChI Key |
DNABNXOCUGJUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CC3CC2CN3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


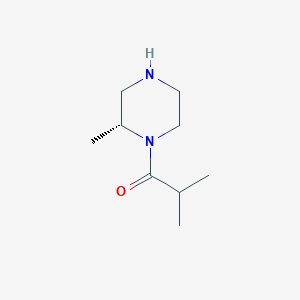
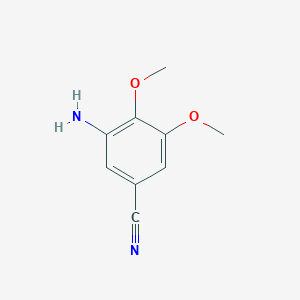
![tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994024.png)

![3-(Cyclopropylamino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12994043.png)
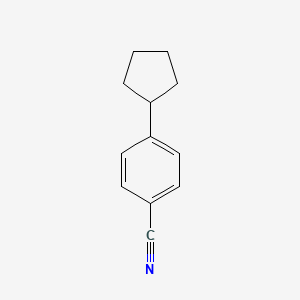
![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)
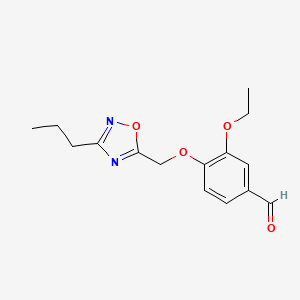
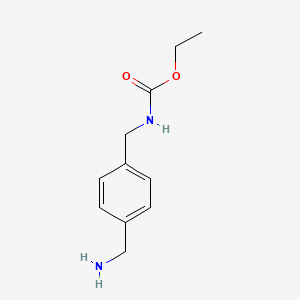
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)
